BenchChemオンラインストアへようこそ!

Ethyl 4-chloro-6,8-difluoro-1,4-dihydroquinoline-3-carboxylate

Antibacterial SAR Fluoroquinolone MIC comparison

Ethyl 4-chloro-6,8-difluoro-1,4-dihydroquinoline-3-carboxylate (CAS 218457-54-6) is a halogenated 1,4-dihydroquinoline ester that serves as a critical synthetic intermediate en route to 6,8-difluoroquinolone antibacterials. The 1,4-dihydro oxidation state distinguishes it from fully aromatic quinoline analogs, while the 6,8-difluoro and 4-chloro substitution pattern provides a versatile scaffold that can be elaborated via nucleophilic displacement at C-4 and subsequent oxidation to yield 4-oxoquinolone-3-carboxylic acids—the pharmacophore core of clinically relevant fluoroquinolones including sparfloxacin.

Molecular Formula C12H10ClF2NO2
Molecular Weight 273.66 g/mol
CAS No. 218457-54-6
Cat. No. B3040585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-chloro-6,8-difluoro-1,4-dihydroquinoline-3-carboxylate
CAS218457-54-6
Molecular FormulaC12H10ClF2NO2
Molecular Weight273.66 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNC2=C(C1Cl)C=C(C=C2F)F
InChIInChI=1S/C12H10ClF2NO2/c1-2-18-12(17)8-5-16-11-7(10(8)13)3-6(14)4-9(11)15/h3-5,10,16H,2H2,1H3
InChIKeyAHOBOAZZQJLRCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Spec Ethyl 4-chloro-6,8-difluoro-1,4-dihydroquinoline-3-carboxylate (CAS 218457-54-6): Class & Core Utility


Ethyl 4-chloro-6,8-difluoro-1,4-dihydroquinoline-3-carboxylate (CAS 218457-54-6) is a halogenated 1,4-dihydroquinoline ester that serves as a critical synthetic intermediate en route to 6,8-difluoroquinolone antibacterials [1]. The 1,4-dihydro oxidation state distinguishes it from fully aromatic quinoline analogs, while the 6,8-difluoro and 4-chloro substitution pattern provides a versatile scaffold that can be elaborated via nucleophilic displacement at C-4 and subsequent oxidation to yield 4-oxoquinolone-3-carboxylic acids—the pharmacophore core of clinically relevant fluoroquinolones including sparfloxacin [2].

Why Generic 4-Chloroquinoline-3-carboxylates Cannot Replace CAS 218457-54-6


Casual substitution of this 1,4-dihydroquinoline with mono-fluorinated or fully aromatic quinoline-3-carboxylates is scientifically unsound because the 6,8-difluoro motif is not a passive structural decoration but a decisive determinant of downstream biological potency [1]. In direct comparative studies, 6,8-difluoroquinolone derivatives demonstrated MIC values ≤0.860 μg/mL against Gram-positive and Gram-negative bacteria, whereas structurally analogous 6-fluoroquinolone series exhibited MICs ranging from 120 to 515 μg/mL—a differential exceeding two orders of magnitude [1]. Separately, sparfloxacin (a representative 6,8-difluoro-4-oxoquinolone) showed MIC₉₀ values at least fourfold lower than ciprofloxacin (a 6-fluoro comparator) against S. aureus [2]. These quantitative gaps mean that an intermediate lacking the 6,8-difluoro configuration cannot credibly lead to the same potency profile; procurement of the correct dihydro-difluoro building block is therefore a gating requirement for programs targeting high-activity 6,8-difluoroquinolone leads.

Quantitative Differentiation Evidence for Ethyl 4-chloro-6,8-difluoro-1,4-dihydroquinoline-3-carboxylate


Antibacterial Potency of 6,8-Difluoroquinolone Derivatives vs. 6-Fluoro Analogs: A ≥140-Fold MIC Differential

In a direct head-to-head series by Leyva-Ramos et al. (2017), 7-substituted-6,8-difluoroquinolone derivatives (compounds 2–4) achieved MIC values of 0.860 μg/mL or lower against both Gram-positive and Gram-negative bacterial strains, whereas 6-fluoroquinolone derivatives (compounds 5–11) yielded MICs between 120 and 515 μg/mL [1]. This represents a potency differential of ≥140-fold strictly attributable to the 6,8-difluoro substitution pattern on the quinoline nucleus. Because the target compound provides the identical 6,8-difluoro-1,4-dihydroquinoline core, synthetic elaboration from this intermediate preserves the substitution pattern that is quantitatively linked to the superior potency tier.

Antibacterial SAR Fluoroquinolone MIC comparison

Superior Anti-Staphylococcal Activity of Sparfloxacin (6,8-Difluoro Core) vs. Ciprofloxacin (6-Fluoro Core): ≥4-Fold MIC₉₀ Reduction

A 1990 comparative study of sparfloxacin (a 6,8-difluoro-4-oxoquinolone) versus ciprofloxacin (a 6-fluoro-4-oxoquinolone) against 105 ciprofloxacin-susceptible S. aureus strains demonstrated that sparfloxacin MIC₉₀ was at least fourfold lower than ciprofloxacin MIC₉₀ [1]. The target compound, ethyl 4-chloro-6,8-difluoro-1,4-dihydroquinoline-3-carboxylate, contains the identical 6,8-difluoro substitution array as sparfloxacin and can be converted via C-4 nucleophilic displacement and oxidation to the 4-oxo form. Procuring the 6,8-difluoro dihydro intermediate therefore enables access to the potency advantage inherent to the difluoro pharmacophore, whereas a 6-fluoro (or non-fluorinated) intermediate forecloses this option.

Anti-staphylococcal Sparfloxacin MIC₉₀ comparison

Structural Differentiation from Fully Aromatic Quinoline-3-carboxylates: The 1,4-Dihydro Advantage

The target compound (CAS 218457-54-6) exists in the 1,4-dihydro oxidation state, distinguishing it from fully aromatic ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate (CAS 150258-20-1) . The 1,4-dihydro form retains a reactive C-4 chloro substituent that can undergo direct nucleophilic displacement (e.g., amination) to introduce C-7/C-5 substituents, followed by oxidation to the 4-oxoquinolone—a sequence that cannot be replicated with the aromatic analog without additional reduction/oxidation steps. Vendor-sourced material (Leyan, product 1950157) is supplied at 98% purity , while the aromatic analog is typically offered at 96% purity , reflecting the synthetic accessibility of high-purity dihydro intermediate batches.

Synthetic intermediate Dihydroquinoline Oxidation state control

High-Impact Procurement Scenarios for Ethyl 4-chloro-6,8-difluoro-1,4-dihydroquinoline-3-carboxylate


Medicinal Chemistry: Synthesis of High-Potency 6,8-Difluoroquinolone Antibacterials Targeting Gram-Positive Pathogens

Programs aiming to generate novel sparfloxacin analogs or next-generation 6,8-difluoroquinolones require this building block as the entry point into the difluoro scaffold. The ≥140-fold MIC advantage of 6,8-difluoro derivatives over 6-fluoro analogs means that selection of a mono-fluoro intermediate from the outset would preclude attainment of the target potency tier. Procuring CAS 218457-54-6 ensures that the critical 6,8-difluoro substitution is installed before C-4 and C-7 elaboration, enabling head-to-head SAR series with the established sparfloxacin pharmacophore .

Process Chemistry: C-4 Chloro Displacement Platform for Divergent Library Synthesis

The 4-chloro substituent on a 1,4-dihydroquinoline scaffold is a demonstrated leaving group for nucleophilic aromatic substitution, enabling introduction of diverse amines, alkoxides, or carbon nucleophiles at C-4 prior to final oxidation to the 4-oxoquinolone . The 1,4-dihydro oxidation state avoids the electron-withdrawing effect of a C-4 carbonyl that would deactivate the ring toward nucleophilic attack, giving this intermediate a broader reaction scope than its 4-oxo counterpart. This reactivity profile supports parallel library synthesis in early-stage antibacterial discovery.

Quality-Sensitive Procurement: Sourcing High-Purity Dihydro Building Blocks for Multi-Step GMP-Relevant Routes

Commercial availability at 98% purity surpasses the 96% specification typical of the fully aromatic analog , reducing the burden of pre-reaction purification and minimizing impurity carryover in multi-step sequences. For process development groups evaluating scalability of fluoroquinolone synthetic routes, the higher initial purity of the dihydro intermediate translates to fewer unit operations and improved overall yield projections.

Quote Request

Request a Quote for Ethyl 4-chloro-6,8-difluoro-1,4-dihydroquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.